molecular formula C18H26N2O2 B5820188 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine

1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5820188
M. Wt: 302.4 g/mol
InChI Key: IHNIUYOPTXOQAO-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a potent antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. CPP has been widely studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine prevents the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal death. This mechanism of action has been implicated in the potential therapeutic effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine in neurological disorders.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models of neurological disorders. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have analgesic effects, as it can reduce pain perception in animal models.

Advantages and Limitations for Lab Experiments

1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine is relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine also has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine may have off-target effects on other receptors in the brain, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential area of investigation is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects than 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be investigated for its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the biochemical and physiological effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be further elucidated to better understand its mechanisms of action in the brain.

Synthesis Methods

1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 4-methoxyphenylpiperazine with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.

Scientific Research Applications

1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated as a potential treatment for schizophrenia, as it has been shown to reduce the symptoms of psychosis in animal models.

properties

IUPAC Name

cyclohexyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNIUYOPTXOQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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